Lipoxidase

Enzymology Lipid Biochemistry Oxylipin Metabolism

The choice of lipoxygenase isozyme directly determines your product profile. Lipoxidase Type I (LOX-1) from soybean (CAS 9029-60-1) is the only isozyme that delivers ~95% regiospecific 13-hydroperoxides at pH 9.0 without oxidizing esterified membrane lipids—a capability absent in LOX-2 and LOX-3. Sourced with specific activities ≥100,000 units/mg, this enzyme provides the kinetic consistency essential for reproducible chiral hydroperoxide synthesis, jasmonic acid analog production, and inhibitor screening. Substituting isozymes risks divergent kinetics, altered product regiochemistry, and irreproducible experimental outcomes. Verify your source before purchase.

Molecular Formula C58H46N2
Molecular Weight 771.0 g/mol
CAS No. 9029-60-1
Cat. No. B8822775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxidase
CAS9029-60-1
Molecular FormulaC58H46N2
Molecular Weight771.0 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)C5=CC6=C(C=C5)C7=C(N6C(C=C(C8=CC=C(C=C8)C9=CC=CC=C9)N)C1=CC=CC=C1)CCC1=CC=CC=C17)C
InChIInChI=1S/C58H46N2/c1-58(2)51-23-12-11-22-48(51)49-31-28-45(35-52(49)58)43-19-13-20-44(34-43)46-29-32-50-56(36-46)60(54-33-30-40-16-9-10-21-47(40)57(50)54)55(42-17-7-4-8-18-42)37-53(59)41-26-24-39(25-27-41)38-14-5-3-6-15-38/h3-29,31-32,34-37,55H,30,33,59H2,1-2H3
InChIKeyAUMCYORTVSBJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 mu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipoxidase CAS 9029-60-1 Product Guide for Procurement and Research


Lipoxidase (CAS 9029-60-1), also known as lipoxygenase, is a nonheme iron-containing dioxygenase that catalyzes the hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure, such as linoleic acid and arachidonic acid . This enzyme, primarily sourced from Glycine max (soybean), is widely utilized as a model system for studying mammalian lipoxygenases due to its well-characterized structure and reaction mechanism [1].

Lipoxidase CAS 9029-60-1: Why Class Substitution Compromises Reproducibility


Lipoxidase encompasses a family of isozymes (e.g., LOX-1, LOX-2, LOX-3) and orthologs from different species that exhibit profound differences in pH optima, substrate specificity, and product regiochemistry [1]. For instance, soybean LOX-1 functions optimally at alkaline pH and yields predominantly 13-hydroperoxides, whereas soybean LOX-2 operates at neutral pH and produces a mixture of 9- and 13-hydroperoxides while also oxygenating esterified membrane lipids [2]. Furthermore, soybean lipoxygenases share limited sequence identity with human isoforms (e.g., 15-LOX), which affects inhibitor binding and substrate orientation [3]. Consequently, substituting Lipoxidase from soybean with an enzyme from another source or even a different soybean isozyme can lead to divergent kinetic behavior, altered product profiles, and irreproducible experimental outcomes, underscoring the need for product-specific evidence.

Lipoxidase CAS 9029-60-1 Quantitative Differentiation vs. Closest Comparators


Lipoxidase LOX-1 vs. LOX-2: pH Optima and Substrate Regiospecificity Divergence

Soybean lipoxidase comprises multiple isozymes with distinct pH optima and product profiles. LOX-1 exhibits an optimal pH of 9.0 and produces 95% 13-hydroperoxide and 5% 9-hydroperoxide from linoleic acid, whereas LOX-2 has an optimal pH of 6.5 and produces a 50:50 mixture of 9- and 13-hydroperoxides [1][2].

Enzymology Lipid Biochemistry Oxylipin Metabolism

Lipoxidase LOX-1 vs. LOX-2: Differential Activity on Esterified Lipid Substrates

Soybean LOX-2 oxygenates esterified unsaturated fatty acids within biomembranes, whereas LOX-1 does not act on membrane-embedded esterified lipids [1]. This fundamental difference in substrate accessibility is supported by kinetic data showing that LOX-2 has a 2- to 8-fold preference for esterified fatty acids over free fatty acids, compared to a 7- to 35-fold preference for LOX-1 [2].

Membrane Lipid Oxidation Enzymology Lipidomics

Lipoxidase LOX-1 vs. LOX-2: Kinetic Parameter Comparison (Km and Thermal Stability)

Purified soybean LOX-1 and LOX-2 exhibit distinct kinetic and stability profiles. LOX-1 has a Km of 8.2 mmol/L for linoleic acid, while LOX-2 has a Km of 12.2 mmol/L, indicating higher substrate affinity for LOX-1 [1]. Both isozymes retain full activity up to 40°C but lose activity rapidly above 50°C, with an optimum temperature of 25°C [1].

Enzyme Kinetics Biochemical Engineering Food Chemistry

Lipoxidase (Soybean) vs. Human 15-Lipoxygenase: Substrate Binding Orientation and Sequence Divergence

Soybean lipoxygenase-1 binds substrates 'carboxylate-end first', whereas human 15-lipoxygenase binds substrates 'methyl-end first' [1]. Bioinformatics analysis reveals that the most abundant amino acids differ substantially: soybean LOX-1 contains 10.3% leucine, 7.4% serine, 6.7% alanine, while human 15-LOX contains 13.3% leucine, 7.4% glycine, 7.1% valine [2]. Phylogenetic analysis places soybean and mammalian lipoxygenases in separate clades [2].

Structural Biology Drug Discovery Bioinformatics

Lipoxidase CAS 9029-60-1 Application Scenarios Supported by Comparative Evidence


Preparative Synthesis of 13(S)-Hydroperoxides

Utilize Lipoxidase Type I (LOX-1) at pH 9.0 to achieve high regiospecificity (95% 13-HPOD) for the production of chiral hydroperoxides, which serve as precursors for jasmonic acid analogs and other oxylipin signaling molecules [1].

Inhibitor Screening with a Well-Characterized Model Enzyme

Employ soybean Lipoxidase as a robust, high-activity enzyme for primary screens of potential lipoxygenase inhibitors. Its commercial availability at high specific activities (e.g., 500,000-1,000,000 units/mg protein) and well-defined kinetic parameters enable reproducible assay development .

Studies Requiring Alkaline pH Enzymatic Activity

Select Lipoxidase Type I for experiments conducted at alkaline pH (optimum pH 9.0), where LOX-2 and LOX-3 exhibit negligible activity. This is critical for assays involving pH-sensitive substrates or cofactors [1].

Oxidation of Free Fatty Acids (Avoiding Membrane Lipid Interference)

Use Lipoxidase Type I (LOX-1) when the experimental objective is to exclusively oxidize free polyunsaturated fatty acids without affecting esterified lipids in membranes or lipid droplets, a property not shared by LOX-2 [2].

Technical Documentation Hub

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58 linked technical documents
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